
Maropitant citrate anhydrous
説明
Maropitant citrate anhydrous is a neurokinin-1 (NK1) receptor antagonist used primarily in veterinary medicine to prevent and treat acute vomiting in dogs and cats. It is commercially available under the brand name CERENIA® (Zoetis Inc.) and works by blocking substance P, a neurotransmitter involved in the emetic pathway . Approved by the FDA in 2008, it is administered orally or via injection and is effective against both central (e.g., morphine-induced) and peripheral (e.g., apomorphine-induced) vomiting triggers .
Pharmacokinetics: Maropitant exhibits dose-proportional exposure in dogs, with a bioavailability of ~24% and metabolism via CYP3A12 and CYP2D15 enzymes . Its plasma half-life allows for once-daily dosing, though high doses (>20 mg/kg) in young Beagles have been associated with bone marrow suppression and mortality .
特性
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O.C6H8O7/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t30-,31-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZPFSKCXRGRIO-PNXDLZEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235458 | |
Record name | Maropitant citrate anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862543-54-2 | |
Record name | Maropitant citrate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862543542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maropitant citrate anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAROPITANT CITRATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19364RWW06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Retrosynthetic Analysis and Strategy Revisions
Retrosynthetic analysis identified two key opportunities for optimization: (i) alternative methods to install the benzhydryl group and (ii) streamlined reductive amination protocols. One approach replaced the Grignard-based conjugate addition with a Tscherniac-Einhorn reaction, enabling the direct introduction of the benzhydryl moiety via electrophilic aromatic substitution (Scheme 3.20). This method avoided the racemization challenges of the original route but required stringent control of reaction conditions to minimize byproducts.
Reductive Amination Reversal
A revised strategy inverted the reductive amination sequence by first synthesizing 5-t-butyl-2-methoxybenzylamine (47) through a Tscherniac-Einhorn reaction between 5-t-butyl-2-methoxybenzaldehyde and hexamine, followed by acid hydrolysis (Scheme 3.21). Coupling this amine with (2S)-2-benzhydryl-3-quinuclidinone (7) via Pt/C-catalyzed hydrogenation reduced the total step count from seven to five. However, the final step exhibited poor stereoselectivity (20% yield, diastereomeric ratio 3:1), necessitating further optimization (Figure 3.5).
Optimization of Key Synthetic Steps
Conjugate Addition Improvements
The original conjugate addition of phenylmagnesium bromide to compound 4 was optimized by substituting tetrahydrofuran (THF) with 2-methyltetrahydrofuran (2-MeTHF) and introducing copper(I) iodide as a catalyst (Scheme 3.23). This modification suppressed undesired side reactions (e.g., carbonyl addition) and increased yields from 52% to 90%. The enhanced selectivity was attributed to 2-MeTHF’s superior stabilization of reactive intermediates and CuI’s ability to modulate Grignard reactivity.
Table 1: Comparison of Conjugate Addition Conditions
Parameter | Original Conditions | Optimized Conditions |
---|---|---|
Solvent | THF | 2-MeTHF |
Catalyst | None | CuI (10 mol%) |
Yield | 52% | 90% |
Byproducts | 30–40% | <5% |
Dynamic Resolution and Reductive Amination
The L-tartaric acid-mediated resolution of racemic 5 was refined by adjusting the ethanol-to-acetic acid ratio, improving enantiomeric excess (ee) from 92% to >99%. Similarly, substituting STAB with hydrogen gas and Pt/C in the reductive amination step reduced stoichiometric waste and enhanced atom economy.
Large-Scale Production Methods
Industrial production of maropitant citrate anhydrous employs the optimized conjugate addition and resolution protocols, with modifications for scalability:
-
Bulk Synthesis : Multi-kilogram batches of 3-quinuclidinone hydrochloride and benzaldehyde undergo aldol condensation in continuously stirred tank reactors (CSTRs).
-
Purification : Crystallization replaces chromatographic purification for intermediates 5 and 7, reducing solvent use by 40%.
-
Anhydrous Form Preparation : The monohydrate form (produced via citric acid crystallization) is dehydrated under vacuum (60°C, 24 hr) to yield the anhydrous citrate salt.
Table 2: Industrial Process Parameters
Step | Temperature | Pressure | Key Reagents | Yield |
---|---|---|---|---|
Aldol Condensation | 25°C | Ambient | NaOH | 98% |
Conjugate Addition | −20°C | 1 atm | PhMgBr, CuI | 90% |
Reductive Amination | 25°C | 7 atm H₂ | Pt/C | 85% |
Dehydration | 60°C | 10 mbar | — | 95% |
Analytical Characterization
This compound is validated using a combination of chiral HPLC, UPLC-MS, and NMR spectroscopy. Key quality control metrics include:
化学反応の分析
Types of Reactions: Maropitant citrate anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the quinuclidine moiety.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quinuclidine compounds.
科学的研究の応用
Pharmacological Mechanism
Maropitant functions by selectively antagonizing NK-1 receptors, inhibiting the action of substance P, a neuropeptide involved in emesis and pain pathways. This mechanism allows maropitant to effectively prevent and treat vomiting caused by various stimuli, including chemotherapy and motion sickness .
Clinical Applications
1. Treatment of Vomiting:
- Dogs: Maropitant is indicated for the prevention and treatment of vomiting due to various causes, including chemotherapy-induced nausea and motion sickness. It is administered either orally or via injection at doses typically ranging from 1 to 2 mg/kg .
- Cats: Similar applications exist for cats, where maropitant has shown effectiveness against xylazine-induced vomiting. It can be administered at 1 mg/kg IV or SC every 24 hours .
2. Perioperative Use:
- Maropitant is utilized to prevent perioperative nausea and vomiting, improving recovery outcomes in surgical patients. Studies indicate that its use can enhance recovery quality and reduce postoperative discomfort associated with vomiting .
3. Analgesic Properties:
- Emerging research suggests that maropitant may possess analgesic properties, particularly in managing visceral pain during surgical procedures. It has been shown to decrease the minimum alveolar concentration (MAC) of anesthetics required for effective pain control .
Efficacy Studies
Several studies have demonstrated the efficacy of maropitant in various clinical scenarios:
- Chemotherapy-Induced Nausea: In a controlled study, maropitant significantly reduced the incidence of vomiting in dogs undergoing chemotherapy with cisplatin .
- Motion Sickness: A randomized trial indicated that maropitant effectively prevents motion sickness in dogs when administered prior to travel .
Pharmacokinetics
The pharmacokinetic profile of maropitant has been characterized by studies showing that after a single oral dose of 2 mg/kg in dogs, peak plasma concentrations are reached within approximately 1.9 hours. The drug exhibits a half-life that supports once-daily dosing regimens .
Case Studies
Case Study 1: Chemotherapy Management
A clinical case involving a dog undergoing chemotherapy revealed that administration of maropitant resulted in a marked decrease in vomiting episodes compared to control groups receiving placebo treatments. This case underscores the drug's role in enhancing the quality of life for pets undergoing cancer treatment.
Case Study 2: Perioperative Application
In a study assessing anesthetic recovery in dogs, those premedicated with maropitant exhibited shorter recovery times and improved postoperative feeding behavior compared to those who did not receive the drug. This highlights its potential utility as an adjunctive therapy during surgical procedures .
Summary Table of Applications
Application | Species | Dosage | Route |
---|---|---|---|
Treatment of Vomiting | Dogs | 1-2 mg/kg | Oral/IV/SC |
Treatment of Vomiting | Cats | 1 mg/kg | IV/SC |
Perioperative Nausea/Vomiting | Dogs/Cats | 1-2 mg/kg | Oral/IV/SC |
Analgesic Adjunct | Dogs/Cats | Varies | IV |
作用機序
Maropitant citrate anhydrous exerts its effects by blocking the neurokinin-1 receptors in the central nervous system. This action inhibits the binding of substance P, a neuropeptide associated with vomiting and nausea. By preventing substance P from binding to its receptors, this compound effectively reduces the occurrence of vomiting and nausea .
類似化合物との比較
Maropitant vs. Meloxicam
- Maropitant : In a study of cats anesthetized with morphine and dexamethasone, maropitant demonstrated equivalent efficacy to meloxicam (an NSAID) in preventing vomiting. Both drugs reduced vomiting episodes by >80% compared to untreated controls .
- Meloxicam : While effective, meloxicam is primarily an analgesic/anti-inflammatory agent and lacks maropitant’s visceral relaxation properties .
Maropitant vs. Placebo
- In a clinical trial involving 199 dogs with acute vomiting, maropitant (2 mg/kg) reduced vomiting incidence to 21.4% versus 50% in the placebo group .
Compound | Vomiting Incidence (%) | Study Population | Reference |
---|---|---|---|
Maropitant citrate | 21.4 | Dogs | |
Placebo | 50 | Dogs | |
Meloxicam | Comparable to maropitant | Cats |
Analgesic and Visceral Relaxation Effects
Maropitant vs. ZAD Protocol
- In canine ovariohysterectomy (OH) surgeries, maropitant combined with ZAD (tiletamine-zolazepam) anesthesia provided superior visceral relaxation and pain management.
Protocol | Pain Sensitivity Grade (A/B/C) | Visceral Relaxation Efficacy | Reference |
---|---|---|---|
ZAD + Maropitant | 100% Grade A | High | |
ZAD alone | 100% Grades B/C | Moderate |
Maropitant vs. High-Dose NSAIDs
- Maropitant : Adverse effects include transient vomiting post-dose, bone marrow suppression at high doses, and drug interactions with CYP3A inhibitors (e.g., ketoconazole) .
- NSAIDs (e.g., Meloxicam) : Gastrointestinal ulcers and renal toxicity are common risks, which maropitant avoids due to its NK1-targeted mechanism .
生物活性
Maropitant citrate anhydrous, commonly known by its trade name Cerenia, is a potent neurokinin-1 (NK-1) receptor antagonist primarily used in veterinary medicine to prevent and treat vomiting and motion sickness in dogs and cats. This article delves into the biological activity of maropitant, highlighting its pharmacodynamics, pharmacokinetics, and clinical applications supported by relevant data and research findings.
Pharmacodynamics
Maropitant exerts its biological effects by selectively antagonizing the NK-1 receptors in the central nervous system (CNS). Substance P, a neuropeptide involved in the emetic response, binds to these receptors, triggering vomiting. By inhibiting this binding, maropitant effectively prevents both central and peripheral causes of vomiting.
- Mechanism of Action : Maropitant's action is characterized by:
Pharmacokinetics
Understanding the pharmacokinetics of maropitant is crucial for determining its therapeutic use and safety profile.
- Absorption and Bioavailability :
- Volume of Distribution : The volume of distribution at steady-state (Vss) ranges from 4.4 to 7.0 l/kg after intravenous administration, indicating extensive tissue distribution .
Clinical Applications
Maropitant is primarily indicated for:
- Prevention and Treatment of Vomiting : It is effective against vomiting induced by various causes including chemotherapy (cisplatin), motion sickness, and other emetic stimuli .
- Analgesic Properties : In addition to its anti-emetic effects, maropitant has been noted for its potential analgesic properties, providing pain relief through its action on NK-1 receptors .
Case Studies and Research Findings
Numerous studies have evaluated the efficacy and safety of maropitant in clinical settings:
- Efficacy Against Chemotherapy-Induced Vomiting :
- Motion Sickness Prevention :
- Safety Profile :
Data Summary Table
Parameter | Value |
---|---|
Cmax | 776 ng/ml at 1.7 hours |
Elimination Half-life | 5.47 hours |
Oral Bioavailability | 23.7% (2 mg/kg), 37.0% (8 mg/kg) |
Volume of Distribution (Vss) | 4.4 to 7.0 l/kg |
Common Adverse Reactions | Injection site pain, mild allergic reactions |
Q & A
Q. What is the molecular mechanism of Maropitant citrate anhydrous as an NK-1 receptor antagonist, and how does this inform experimental design?
this compound inhibits vomiting by competitively binding to neurokinin-1 (NK-1) receptors, blocking substance P signaling in the brainstem's emetic center . This mechanism is critical for designing in vivo studies targeting acute or chronic emesis models. Researchers should validate receptor binding affinity (e.g., via radioligand assays) and correlate dose-response curves with behavioral outcomes in preclinical models (e.g., motion sickness induction in dogs or cats). Ensure species-specific receptor homology is confirmed to avoid translational gaps .
Q. What are the standard analytical methods for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection is widely used, as outlined in pharmacopeial protocols for citrate quantification . Sample preparation involves protein precipitation (e.g., acetonitrile) followed by centrifugation. For plasma samples, mobile phases with ion-pairing agents (e.g., tetrabutylammonium phosphate) improve resolution. Calibration curves should span 0.1–50 µg/mL, with validation for precision (RSD <15%) and recovery (>80%) .
Q. What dosage considerations are critical when administering this compound in preclinical models?
Doses vary by application:
- Acute emesis prevention : 8 mg/kg once daily in dogs .
- Chronic conditions (e.g., inflammatory bowel disease): 2–4 mg/kg daily, with intermittent dosing (e.g., 2 days on, 1 day off) to minimize hepatic enzyme saturation . Adjustments are required for hepatically impaired models; monitor plasma clearance via LC-MS/MS to avoid accumulation .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic (PK) data when this compound is co-administered with high plasma protein-binding drugs?
Maropitant’s plasma protein binding (>95%) necessitates in vitro displacement studies using equilibrium dialysis to assess interactions with NSAIDs or sulfonamides . For in vivo models, employ population PK modeling to account for variable free fractions. Use sparse sampling designs to reduce animal use while capturing interaction dynamics (e.g., altered AUC or Cmax) .
Q. What experimental design strategies optimize detection of this compound’s efficacy in chronic inflammatory bowel disease (IBD) models?
Use dextran sulfate sodium (DSS)-induced colitis in rodents, with maropitant administered prophylactically. Measure NK-1 receptor density (via immunohistochemistry) in colonic tissue and correlate with cytokine levels (IL-6, TNF-α). Include a crossover arm to compare maropitant with standard therapies (e.g., corticosteroids), ensuring blinding to reduce bias .
Q. What methodological challenges arise in validating HPLC assays for this compound in complex matrices, and how can they be mitigated?
Challenges include matrix effects (e.g., phospholipids in plasma) and citrate interference. Mitigation strategies:
- Sample cleanup : Solid-phase extraction (SPE) with mixed-mode cartridges (C8/SCX).
- Chromatographic separation : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to resolve maropitant from endogenous compounds .
- Validation : Include stability tests under storage conditions (-80°C, 3 freeze-thaw cycles) and cross-validate with LC-MS/MS .
Data Analysis and Interpretation
Q. How should researchers analyze contradictory results in maropitant’s efficacy across species (e.g., dogs vs. rodents)?
Conduct meta-analyses of interspecies PK/PD data, focusing on receptor binding kinetics (Kd, Bmax) and metabolic pathways (CYP3A4 vs. CYP2D6). Use in silico modeling (e.g., GastroPlus) to simulate species-specific absorption and adjust dosing regimens .
Q. What statistical approaches are recommended for longitudinal studies assessing maropitant’s long-term safety?
Apply mixed-effects models to account for repeated measures (e.g., liver enzyme levels over 12 weeks). Include covariates like baseline health status and co-medications. For rare adverse events (e.g., seizures), use Bayesian hierarchical models to estimate incidence rates with limited data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。